molecular formula C10H14ClNO2 B13543571 (2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

Cat. No.: B13543571
M. Wt: 215.67 g/mol
InChI Key: KKRHZNOGXJPKDW-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a compound of significant interest in various scientific fields. It is an amino acid derivative with a specific stereochemistry, making it valuable for research and industrial applications. The hydrochloride form enhances its solubility and stability, facilitating its use in various chemical reactions and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the esterification of amino acids. One common method is the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production often employs similar esterification techniques but on a larger scale. The use of flow microreactors has been explored to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents include hydrochloric acid for hydrolysis, thionyl chloride for chlorination, and various bases for deprotonation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride apart is its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specialized applications where these properties are advantageous.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m0./s1

InChI Key

KKRHZNOGXJPKDW-PPHPATTJSA-N

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.